molecular formula C24H20N2O4 B6523759 (2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 330837-10-0

(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B6523759
CAS No.: 330837-10-0
M. Wt: 400.4 g/mol
InChI Key: RBPXPQXCSJAWJI-UHFFFAOYSA-N
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Description

(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its chromene core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-methoxyaniline with 2-methoxybenzaldehyde to form the corresponding Schiff base This intermediate is then cyclized with salicylaldehyde under acidic conditions to yield the chromene core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The chromene core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-13-11-17(12-14-18)25-23(27)19-15-16-7-3-5-9-21(16)30-24(19)26-20-8-4-6-10-22(20)29-2/h3-15H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPXPQXCSJAWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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